molecular formula C20H19ClN4O B10993316 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B10993316
M. Wt: 366.8 g/mol
InChI Key: POOSZKMLEKQPLZ-UHFFFAOYSA-N
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Description

“N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide” is a benzimidazole-indole hybrid compound characterized by a propyl linker connecting the benzimidazole core to an acetamide group, which is further substituted with a 6-chloroindole moiety. The chloro substituent on the indole ring may enhance lipophilicity and binding affinity to biological targets, such as enzymes or receptors involved in pathogenic pathways .

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C20H19ClN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24)

InChI Key

POOSZKMLEKQPLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and indole intermediates. The benzimidazole can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The indole derivative is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

The final coupling step involves the reaction of the benzimidazole intermediate with the indole derivative in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides of the benzimidazole and indole rings.

    Reduction: Reduced forms of the benzimidazole and indole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Mechanisms

Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide, have been recognized for their anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Topoisomerase Inhibition : Several studies have shown that benzimidazole derivatives can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition leads to reduced cell proliferation in cancer cells .
  • DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the normal function of genetic material, resulting in apoptosis of cancer cells .
  • Targeting Kinases : Benzimidazole derivatives have been identified as inhibitors of various kinases involved in cancer cell signaling pathways, thus hindering tumor growth and survival .

Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of benzimidazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that specific derivatives inhibited DNA synthesis by interacting with the GC base pair at the DNA minor groove, leading to significant reductions in cell viability .

Study 2: Selective Cytotoxicity in Non-Small Cell Lung Cancer

Another investigation focused on 1,2,3-triazolyl linked benzimidazole derivatives that demonstrated remarkable anti-proliferative activity against non-small cell lung cancer (A549) cells. The compounds induced apoptosis and showed a high binding affinity towards different kinases, enhancing their selectivity against cancer cells .

Pharmacological Profile

The pharmacological activities attributed to this compound include:

  • Antimicrobial Activity : Some benzimidazole derivatives exhibit antimicrobial properties, making them candidates for further research in infectious disease treatment .
  • Anti-inflammatory Effects : These compounds have also been noted for their potential anti-inflammatory activities, which could complement their anticancer effects by reducing tumor-associated inflammation .

Comparative Data Table

Activity TypeCompound TypeExample Studies
AnticancerBenzimidazole DerivativesMDA-MB-231 cell line studies
AntimicrobialBenzimidazole DerivativesVarious studies on antimicrobial efficacy
Anti-inflammatoryBenzimidazole DerivativesResearch indicating reduction in inflammation markers

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. The chlorine atom enhances the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide C₂₁H₂₀ClN₅O 401.87 g/mol 6-Chloroindole, benzimidazole-propyl Potential antimicrobial/antiviral agent
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamide (Compound 32) C₁₃H₁₂ClN₅O 305.72 g/mol Pyrazole, 6-chlorobenzimidazole Synthesized for structural studies
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide C₁₂H₁₅N₃O 217.27 g/mol Unsubstituted acetamide Baseline for SAR comparisons
2-(6-Chloroindol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide C₂₀H₁₉ClN₆O 402.86 g/mol Triazolo-pyridine, 6-chloroindole Experimental compound (MolPort-028-604-811)

Key Observations:

Substituent Impact : The 6-chloroindole group in the target compound distinguishes it from simpler analogues like N-[3-(1H-benzimidazol-2-yl)propyl]acetamide . This substitution likely enhances steric and electronic interactions with hydrophobic binding pockets in target proteins, as seen in other chlorinated indole derivatives .

Linker Flexibility : The propyl linker in the target compound provides conformational flexibility compared to rigid analogues such as benzothiazole-incorporated indole-acetamides (e.g., 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamide), which use aromatic linkers .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic compound notable for its unique structural features, which include a benzimidazole ring and an indole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies.

The compound's molecular formula is C20H19ClN4OC_{20}H_{19}ClN_{4}O with a molecular weight of 366.8 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest for medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzimidazole and indole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen
Compound 4a0.220.25Staphylococcus aureus
Compound 5a0.300.35Escherichia coli
Compound 7b0.200.22Candida albicans

These results suggest that modifications to the benzimidazole and indole moieties can enhance antimicrobial efficacy, emphasizing the importance of structural optimization in drug design .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds with similar structural features have demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity in A549 Cell Line
In a study evaluating the cytotoxic effects of benzimidazole derivatives, it was found that certain modifications led to increased growth inhibition in A549 lung cancer cells, with IC50 values ranging from 49.85 µM to lower concentrations depending on the specific derivative used .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of both benzimidazole and indole rings enhances its binding affinity to these targets, potentially leading to altered cellular responses.

Binding Studies

Interaction studies using techniques such as molecular docking and surface plasmon resonance have shown that the compound can effectively bind to specific enzymes linked to cancer progression and microbial resistance. This binding may inhibit their activity, thus contributing to the observed biological effects .

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